Maltoheptaose

Vue d'ensemble

Description

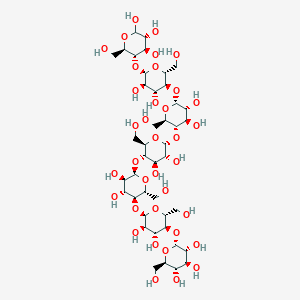

Maltoheptaose is a maltooligosaccharide composed of seven glucose units linked by α-1,4 glycosidic bonds. It is a linear oligosaccharide and is part of the broader class of maltooligosaccharides, which range from two to ten glucose units. This compound is known for its lower osmotic pressure, higher viscosity, better moisturizing effect, and robust film-forming properties. These characteristics make it valuable in various industries, including food, medicine, and cosmetics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Maltoheptaose can be synthesized through enzymatic processes. One common method involves the use of cyclodextrin glucotransferase and cyclomaltodextrinase in a one-pot cascade reaction. The optimal conditions for this reaction are a pH of 7.0 and a temperature of 30°C, with the presence of calcium ions. The sequential addition of these enzymes results in a higher conversion rate compared to simultaneous addition .

Another method involves the use of cyclodextrinase derived from Thermococcus species, expressed in Bacillus subtilis. This enzyme exhibits high substrate specificity for cyclodextrins and can achieve a high yield of this compound under optimal conditions of 90°C and pH 5.5 .

Industrial Production Methods: In industrial settings, this compound is typically produced from starch using enzymatic hydrolysis. The process involves the use of specific enzymes that break down starch into maltooligosaccharides, including this compound. The enzymes used in this process include cyclodextrin glucotransferase and cyclomaltodextrinase, which facilitate the conversion of starch into this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Maltoheptaose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using amylases can break down this compound into smaller glucose units.

Oxidation: Oxidizing agents such as sodium periodate can oxidize the hydroxyl groups on the glucose units.

Glycosylation: Glycosylation reactions can be carried out using glycosyltransferases to attach additional sugar units to this compound.

Major Products:

Hydrolysis: Produces smaller glucose units such as maltose and glucose.

Oxidation: Produces oxidized derivatives of this compound with altered functional groups.

Glycosylation: Produces extended oligosaccharides with additional sugar units

Applications De Recherche Scientifique

Drug Delivery Systems

Maltoheptaose has been utilized as a key component in the development of advanced drug delivery systems, particularly in nanocarrier formulations.

Nanoparticles for Cancer Therapy:

Recent studies have demonstrated the potential of this compound-b-polystyrene (MH-b-PS) nanoparticles as effective carriers for lipophilic anticancer drugs like tamoxifen. These nanoparticles exhibit high encapsulation efficiency (80.9%) and enhanced cytotoxicity against MCF-7 breast cancer cells compared to free tamoxifen. The mechanism involves the interaction of this compound with glucose transporters on cancer cells, facilitating internalization and improving therapeutic outcomes .

Glycoliposomes for Antibiotic Delivery:

this compound-presenting glycoliposomes have been synthesized to enhance the delivery of antibiotics such as rifampicin. These glycoliposomes selectively target bacterial cells while minimizing interactions with mammalian cells, demonstrating significant potential for treating bacterial infections .

Nutritional Applications

In the food industry, this compound is recognized for its functional properties and health benefits.

Prebiotic Effects:

As a prebiotic, this compound can promote the growth of beneficial gut bacteria, contributing to improved digestive health. Its ability to resist digestion in the upper gastrointestinal tract allows it to reach the colon intact, where it serves as a substrate for fermentation by gut microbiota .

Nutritional Supplements:

this compound is often included in nutritional products due to its digestibility and energy-providing capabilities. It is particularly useful in formulations aimed at athletes or individuals requiring quick energy sources .

Research and Analytical Applications

This compound serves as an important tool in carbohydrate chemistry and analytical techniques.

Carbohydrate Analysis:

In research settings, this compound is employed as a standard in mass spectrometry and capillary electrophoresis for the analysis of carbohydrates and glyconjugates. Its distinct mass-to-charge ratio facilitates sensitive detection methods, enhancing the accuracy of carbohydrate profiling .

Case Study 1: this compound Nanoparticles in Cancer Treatment

Researchers designed MH-b-PS nanoparticles loaded with tamoxifen to evaluate their effectiveness against breast cancer cells. The study found that these nanoparticles not only improved drug delivery efficiency but also exhibited a biphasic drug release profile, indicating potential for sustained therapeutic effects .

Case Study 2: Targeted Antibiotic Delivery with Glycoliposomes

In another study, this compound-functionalized glycoliposomes were shown to effectively deliver rifampicin to Mycobacterium species while sparing mammalian cells. This targeted approach resulted in significantly enhanced antibacterial activity compared to conventional delivery methods .

Mécanisme D'action

Maltoheptaose exerts its effects primarily through its interaction with enzymes involved in carbohydrate metabolism. It serves as a substrate for various amylases and glycosyltransferases, facilitating the breakdown and synthesis of complex carbohydrates. The molecular targets include enzymes such as cyclodextrin glucotransferase and cyclomaltodextrinase, which catalyze the conversion of this compound into other oligosaccharides .

Comparaison Avec Des Composés Similaires

Maltohexaose: Composed of six glucose units, it shares similar properties with maltoheptaose but has a lower degree of polymerization.

Maltooctaose: Composed of eight glucose units, it has a higher degree of polymerization compared to this compound.

Maltodextrins: These are mixtures of maltooligosaccharides with varying degrees of polymerization, typically ranging from three to ten glucose units .

Uniqueness of this compound: this compound is unique due to its specific degree of polymerization, which provides it with distinct physicochemical properties such as higher viscosity and better film-forming capabilities. These properties make it particularly valuable in applications requiring specific functional characteristics, such as in the food and cosmetics industries .

Activité Biologique

Maltoheptaose, a maltooligosaccharide composed of seven glucose units linked by α-(1,4) glycosidic bonds, has garnered attention for its biological activities, particularly in immunomodulation and antimicrobial effects. This article explores the various biological activities associated with this compound, supported by research findings, data tables, and case studies.

Immunomodulatory Effects

Research indicates that this compound plays a significant role in modulating immune responses. A pivotal study demonstrated that this compound binds to Toll-like receptor 2 (TLR-2) on monocytes, leading to enhanced immune activation. This binding significantly increases the expression of immune markers such as CD69, CD80, and CD86, as well as cytokines like IL-12 and TNF-α in human peripheral blood mononuclear cells (hPBMCs) .

The mechanism through which this compound exerts its immunomodulatory effects involves several steps:

- Binding to TLR-2 : this compound interacts with TLR-2 on immune cells, triggering signaling pathways that enhance immune activation.

- Cytokine Production : Following activation, there is a notable increase in the production of Th1 cytokines (IL-12 and TNF-α), which are crucial for the immune response.

- Cellular Activation : The study found that this compound directly activates monocytes, leading to increased expression of surface markers associated with immune activation.

Antimicrobial Activity

In addition to its immunomodulatory properties, this compound has been investigated for its antimicrobial potential. A study involving rifampicin-loaded glycoliposomes showed that the incorporation of this compound significantly enhanced the antimicrobial activity against Escherichia coli. The results indicated up to a 2-log reduction in bacterial colony-forming units at 4 times the minimum inhibitory concentration (MIC) after 24 hours .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies have highlighted the practical applications and implications of this compound in health and disease management:

- Wheatgrass Supplementation : A study explored the effects of wheatgrass-derived oligosaccharides, including this compound, on immune function. Participants who consumed wheatgrass showed increased levels of immune markers and improved overall health outcomes .

- Drug Delivery Systems : Research into nanoscale glycoliposomes incorporating this compound demonstrated improved drug delivery efficiency and antimicrobial action against resistant bacterial strains. This finding suggests potential applications in developing more effective antibiotic therapies .

Propriétés

IUPAC Name |

2-[6-[6-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O36/c43-1-8-15(50)16(51)24(59)37(67-8)74-31-10(3-45)69-39(26(61)18(31)53)76-33-12(5-47)71-41(28(63)20(33)55)78-35-14(7-49)72-42(29(64)22(35)57)77-34-13(6-48)70-40(27(62)21(34)56)75-32-11(4-46)68-38(25(60)19(32)54)73-30-9(2-44)66-36(65)23(58)17(30)52/h8-65H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNABBHGYYMZMOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O36 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80956117 | |

| Record name | Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1153.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34620-78-5 | |

| Record name | Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Glucose, O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.